![molecular formula C15H23BN2O4 B1322361 (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid CAS No. 937048-39-0](/img/structure/B1322361.png)

(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid

Overview

Description

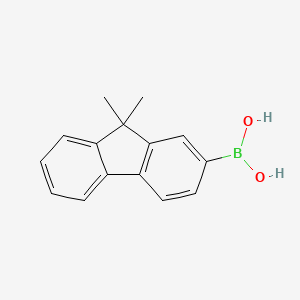

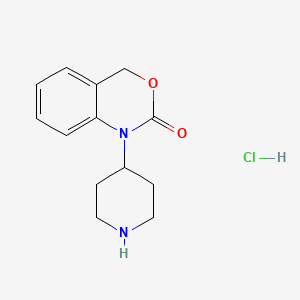

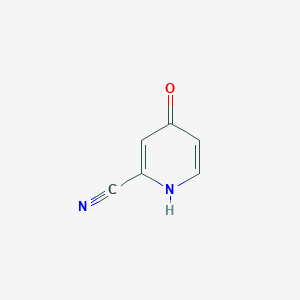

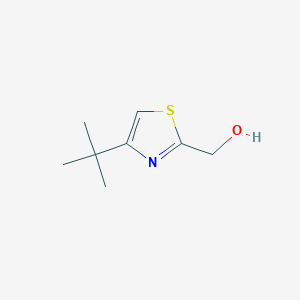

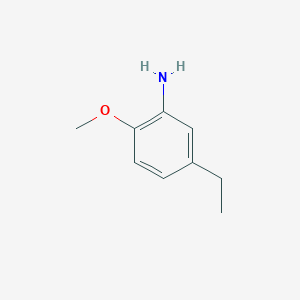

“(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid” is a chemical compound with the molecular formula C15H23BN2O4 . It is used as a cross-coupling building block in the synthesis of tetracycline derivatives .

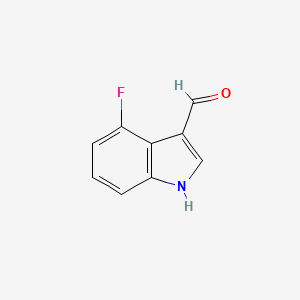

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.17 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Organic Synthesis

(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid: is a versatile compound in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The boronic acid moiety reacts with halide-containing compounds in the presence of a palladium catalyst, leading to the formation of biaryl structures that are foundational in pharmaceuticals and agrochemicals.

Drug Discovery

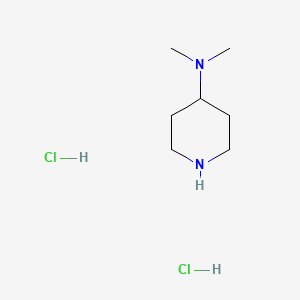

In drug discovery, this compound serves as a building block for the generation of pharmacophores . The piperazine ring is a common feature in many drug molecules, imparting properties such as increased solubility and the ability to interact with various biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under mild acidic conditions, allowing for further functionalization of the molecule.

Peptide Synthesis

The Boc-protected piperazine unit of this compound is useful in peptide synthesis . It can be employed in the synthesis of dipeptides and polypeptides, where the Boc group protects the amine functionality during the coupling reactions. This is crucial for achieving selectivity and high yield in peptide bond formation.

Material Science

In material science, boronic acids are used to create novel materials with specific binding properties . They can form reversible covalent bonds with diols, which is beneficial for creating responsive materials that can change properties in response to environmental stimuli, such as pH or the presence of saccharides.

Sensor Development

This compound has potential applications in the development of chemical sensors . The boronic acid group can interact with sugars and other diol-containing molecules, making it possible to design sensors that detect these substances. Such sensors could be used in medical diagnostics or environmental monitoring.

Catalysis

Boronic acids, including this compound, are known to act as catalysts in various organic reactions . They can facilitate the formation of carbon-nitrogen bonds in aminocarbonylation reactions, which are valuable for synthesizing amides from aryl halides and amines.

Environmental Testing

The specificity of boronic acids towards certain chemical groups makes them suitable for environmental testing applications . They can be incorporated into testing kits that detect pollutants or hazardous chemicals that contain diol groups.

Bioconjugation

Lastly, (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid can be used in bioconjugation techniques . The boronic acid moiety can form stable complexes with biomolecules containing vicinal diols, such as glycoproteins, enabling the targeted delivery of drugs or the attachment of probes for biomedical research.

Safety and Hazards

properties

IUPAC Name |

[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOOIEDHOGPRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625391 | |

| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937048-39-0 | |

| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.